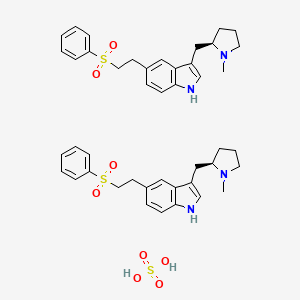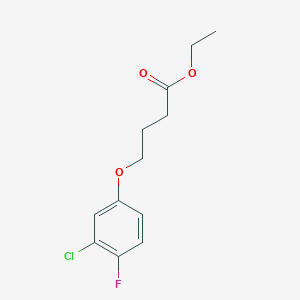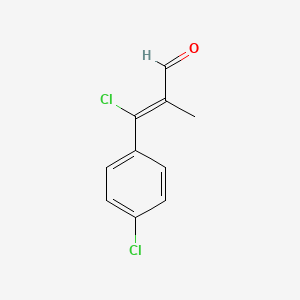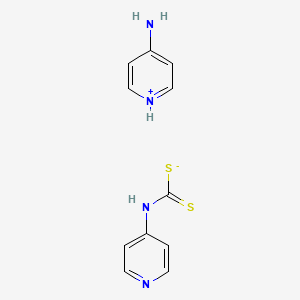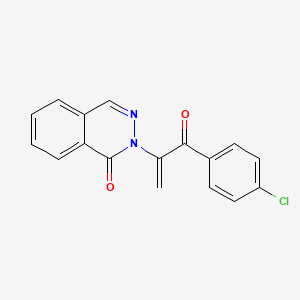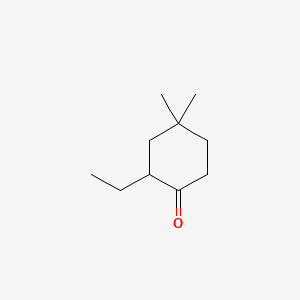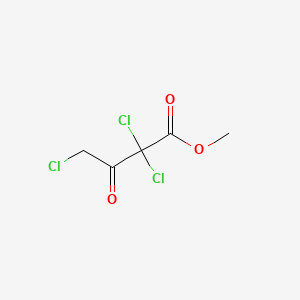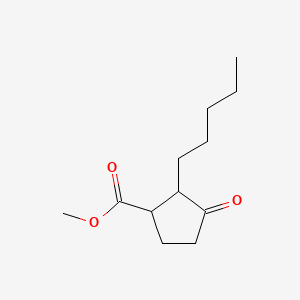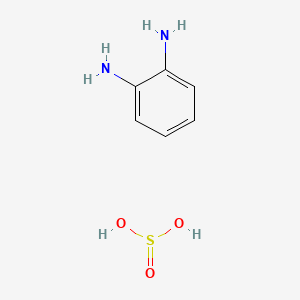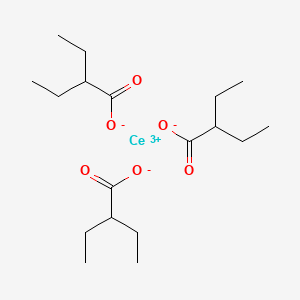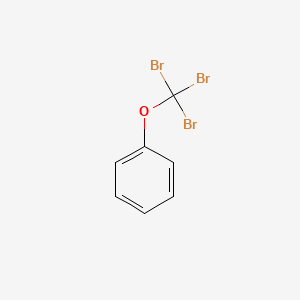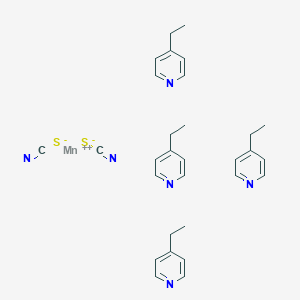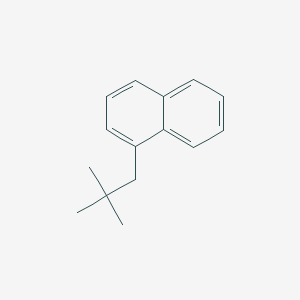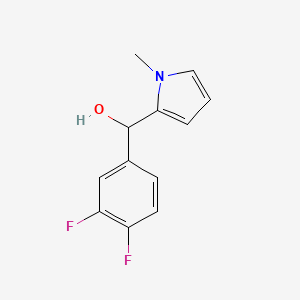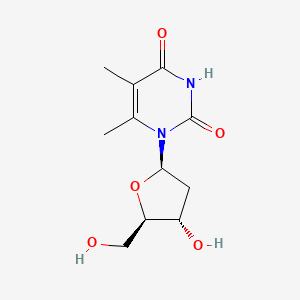
Thymidine, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-thymidine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 6-methyl-dihydrothymidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-methyl-thymidine-5’-aldehyde.
Reduction: 6-methyl-dihydrothymidine.
Substitution: Various 6-substituted thymidine derivatives.
Applications De Recherche Scientifique
6-methyl-thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies of DNA methylation and epigenetic regulation.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular probes.
Mécanisme D'action
The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 6-methyl-thymidine into DNA during replication.
DNA Methyltransferases: Recognize and methylate DNA at specific sites.
DNA Repair Enzymes: Repair DNA lesions involving 6-methyl-thymidine.
Comparaison Avec Des Composés Similaires
Thymidine: The parent compound, which lacks the methyl group at the 6-position.
5-methyl-uridine: A similar nucleoside with a methyl group at the 5-position.
2’-deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
51432-35-0 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
SMILES isomérique |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


